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Compound of Interest

3-Bromo-4-
Compound Name: _
(trifluoromethoxy)benzyl alcohol

cat. No.: B1615221

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-
(trifluoromethoxy)benzyl alcohol

Introduction: A Versatile Building Block in Modern
Chemistry

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a highly functionalized aromatic compound of
significant interest to researchers in medicinal chemistry and materials science. Its unique
substitution pattern—featuring a bromine atom, a trifluoromethoxy group, and a primary alcohol
—provides multiple reaction handles and modulates the electronic and lipophilic properties of
the core benzene ring. The trifluoromethoxy (-OCF3) group, in particular, is an increasingly
popular substituent in drug design, valued for its ability to enhance metabolic stability, improve
membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond
acceptor.

A thorough understanding of the physical properties of this reagent is paramount for its
effective use, from reaction setup and purification to formulation and quality control. This guide
provides a comprehensive overview of its key physicochemical and spectroscopic properties,
supported by established experimental protocols and theoretical insights to empower
researchers in their work.

Section 1: Core Physicochemical Properties
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The fundamental physical constants of a compound govern its behavior in a laboratory setting.
The high boiling point of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is indicative of strong
intermolecular forces, including hydrogen bonding from the alcohol moiety and dipole-dipole
interactions from the polar C-Br and C-O-C bonds.

Property Value / Description Source(s)
Molecular Formula CsHeBrFs02 [1][2]
Molecular Weight 271.03 g/mol [1112]
CAS Number 85366-65-0 [1][3]

Expected to be a liquid or low-
Appearance ] ) [2][3]
melting solid at STP

Boiling Point 262.5 °C (at 760 mmHg) [3]
Flash Point 112.6 °C [3]
Computed XLogP3 29 [1]

Section 2: Structural and Electronic Influence of
Substituents

The physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol are a
direct consequence of the interplay between its functional groups. The bromine and
trifluoromethoxy substituents are both strongly electron-withdrawing, which significantly impacts
the reactivity of the aromatic ring and the acidity of the benzylic proton.

 Inductive and Resonance Effects: Both the bromine atom and the trifluoromethoxy group
exert a strong negative inductive effect (-1) due to their high electronegativity. This effect
polarizes the aromatic ring, making it more electron-deficient. The trifluoromethoxy group is
particularly notable for its minimal counteracting positive resonance effect (+R), making it a

potent deactivator of the ring.

o Acidity (pKa): While no experimental pKa value is readily available, we can predict its acidity
to be greater than that of unsubstituted benzyl alcohol (pKa ~15.4 in water). The electron-
withdrawing substituents stabilize the corresponding benzyloxide anion, thereby lowering the
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pKa of the hydroxyl proton. This increased acidity is an important consideration for base-
mediated reactions.

Caption: Inductive electron withdrawal by Br and OCFs substituents.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-4-
(trifluoromethoxy)benzyl alcohol. Below are the expected spectral features based on its
structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each type of
proton. The hydroxyl proton (-OH) will likely appear as a broad singlet, the benzylic protons (-
CHz2) as a singlet around 4.5-5.0 ppm, and the three aromatic protons as complex multiplets
in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling
constants.

e 13C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CHz2) is
expected around 60-65 ppm. The aromatic carbons will appear between 110-150 ppm, with
the carbons directly attached to the electronegative Br and OCFs groups being significantly
influenced. The carbon of the OCFs group will appear as a quartet due to coupling with the
three fluorine atoms.[7]

e 9F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the
trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCls.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.
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Expected Absorption

Functional Group Vibration Type
Range (cm™?)

Alcohol O-H 3400 - 3200 (broad, strong) Stretching

Aromatic C-H 3100 - 3000 (medium) Stretching

Aliphatic C-H (in CH2) 2950 - 2850 (medium) Stretching

1600 - 1450 (medium, multiple

Aromatic C=C Ring Stretching
bands)
_ 1250 - 1050 (strong, multiple ]
C-F (in OCF3) Stretching
bands)
C-0O (alcohol) 1050 - 1000 (strong) Stretching
C-Br 700 - 500 (medium to strong) Stretching

The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm~1, which

is characteristic of alcohols capable of hydrogen bonding.[8][9]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M*) is expected at

m/z 270 and 272 with a near 1:1 ratio, which is the characteristic isotopic signature of a

molecule containing one bromine atom (’°Br and &Br).[10]

Common Fragmentation Pathways:

o Alpha-Cleavage: Loss of a hydrogen radical to form a stable oxonium ion at [M-1]*.

e Benzylic Cleavage: Loss of the hydroxyl group (-OH) to form the [M-17]* fragment, or loss of
water (-H20) to form the [M-18]* fragment.[10]

e Loss of CH20H: Cleavage of the bond between the ring and the benzylic carbon to produce

a fragment corresponding to the substituted benzene ring at [M-31]*.

© 2025 BenchChem. All rights reserved. 4/9

Tech Support


https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Section 4: Experimental Protocols for Physical
Property Determination

The following protocols outline standard, self-validating procedures for characterizing a sample
of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Protocol 4.1: Boiling Point Determination

Causality: This micro-scale method is ideal for conserving material while obtaining an accurate
boiling point under atmospheric pressure. The inversion of the capillary tube provides a clear
and reproducible endpoint.

Preparation: Add 0.5 mL of the sample to a clean, dry 10 mm diameter test tube.

o Capillary Setup: Seal one end of a capillary tube using a Bunsen burner. Place the capillary
tube, open-end down, into the test tube containing the sample.

e Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.qg.,
silicone oil). Ensure the sample is level with the thermometer bulb.

o Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling
point (approx. 262 °C).[3] Observe the capillary tube. A steady stream of bubbles will emerge
as the air inside expands.

» Endpoint Determination: The boiling point is the temperature at which the bubble stream
ceases and the liquid just begins to enter the capillary tube upon cooling.

» Validation: Repeat the measurement twice. The values should agree within £1 °C.

Protocol 4.2: Spectroscopic Data Acquisition Workflow

Causality: This workflow ensures a comprehensive and orthogonal characterization of the
molecule. Each technique provides unique information (functional groups, connectivity, mass),
and together they confirm the structure and purity with high confidence.
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Caption: Workflow for comprehensive spectroscopic characterization.

Section 5: Solubility and Partition Coefficient

o Solubility: Given the presence of a polar alcohol group, the compound is expected to be
soluble in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is
likely limited due to the large, hydrophobic brominated and fluorinated aromatic ring.
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 Partition Coefficient (LogP): The computed XLogP3 value of 2.9 indicates that the compound
is moderately lipophilic.[1] This means it has a higher affinity for an organic phase (like
octanol) than for water in a partitioning experiment. This property is critical in drug
development for predicting absorption, distribution, metabolism, and excretion (ADME)
characteristics.

Section 6: Safety and Handling

According to its Safety Data Sheet (SDS), 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a
hazardous substance.[3]

o Hazards: Harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes serious skin
and eye irritation and may cause respiratory irritation.[1][3]

o Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a compound defined by the strong electronic
influence of its halogen and trifluoromethoxy substituents. Its physical properties—high boiling
point, moderate lipophilicity, and distinct spectroscopic signatures—are a direct result of its
molecular structure. By understanding these properties and employing rigorous experimental
protocols for their verification, researchers can confidently utilize this valuable building block to
advance the frontiers of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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